molecular formula C12H16F2N2O B1423316 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine CAS No. 1282711-39-0

1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine

Cat. No. B1423316
M. Wt: 242.26 g/mol
InChI Key: XVEVMUDJQHFOGF-UHFFFAOYSA-N
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Description

“1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1282711-39-0 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)phenyl]-3-piperidinylamine .


Molecular Structure Analysis

The InChI code for “1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine” is 1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific experimental measurements.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Intermediate in Medicinal Synthesis : A study highlighted the use of similar piperidine compounds as intermediates in synthesizing medications, such as Repaglinide for diabetes treatment (H. Liu, D. Huang, Yue Zhang, 2011).

  • Antibacterial Activity : Certain piperidine derivatives have been synthesized and evaluated for antibacterial properties. This suggests potential applications of similar compounds in developing antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Photophysical Properties

  • Fluorophore Analogues : Research on 8-(p-substituted)phenyl analogues of BODIPY, a known fluorophore, indicates the photophysical properties of such compounds. The study included tertiary amine variants, which are structurally related to the compound (W. Qin, Mukulesh Baruah, M. van der Auweraer, et al., 2005).

Reaction Kinetics and Mechanisms

Therapeutic Applications

  • Anti-inflammatory Derivatives : Piperidine derivatives have been explored for their potential in treating asthma and allergic rhinitis, showcasing the therapeutic versatility of such compounds (Expert Opinion on Therapeutic Patents, 2002).

  • Urokinase Receptor Targeting : In a study targeting the urokinase receptor, certain piperidine analogs were synthesized and evaluated for their effect on breast tumor metastasis. This highlights the potential use of similar compounds in cancer research (F. Wang, Jing Li, A. Sinn, et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335 , which refer to potential harm if swallowed, skin irritation, eye irritation, harm if inhaled, and respiratory irritation, respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEVMUDJQHFOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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